molecular formula C32H54Cl4O4Sn2 B13734621 Stannane, [(3,4,5,6-tetrachloro-1,2-phenylene)bis(carbonyloxy)]bis[tributyl- CAS No. 31430-86-1

Stannane, [(3,4,5,6-tetrachloro-1,2-phenylene)bis(carbonyloxy)]bis[tributyl-

Cat. No.: B13734621
CAS No.: 31430-86-1
M. Wt: 882.0 g/mol
InChI Key: BQHRYDKHQXDUBU-UHFFFAOYSA-L
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Description

The compound Stannane, [(3,4,5,6-tetrachloro-1,2-phenylene)bis(carbonyloxy)]bis[tributyl-] (hereafter referred to as the "target compound") is an organotin derivative featuring a central tetrachlorinated phenylene core linked via carbonyloxy groups to two tributylstannane moieties. The tetrachloro substitution on the phenylene ring enhances electron-withdrawing characteristics, which may influence reactivity and stability compared to non-halogenated analogs.

Properties

CAS No.

31430-86-1

Molecular Formula

C32H54Cl4O4Sn2

Molecular Weight

882.0 g/mol

IUPAC Name

bis(tributylstannyl) 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate

InChI

InChI=1S/C8H2Cl4O4.6C4H9.2Sn/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;6*1-3-4-2;;/h(H,13,14)(H,15,16);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2

InChI Key

BQHRYDKHQXDUBU-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O[Sn](CCCC)(CCCC)CCCC

Origin of Product

United States

Preparation Methods

The synthesis of Stannane, [(3,4,5,6-tetrachloro-1,2-phenylene)bis(carbonyloxy)]bis[tributyl- involves the reaction of 3,4,5,6-tetrachlorophthalic anhydride with tributyltin oxide. The reaction is typically carried out in an organic solvent such as toluene under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound .

Chemical Reactions Analysis

Stannane, [(3,4,5,6-tetrachloro-1,2-phenylene)bis(carbonyloxy)]bis[tributyl- undergoes various chemical reactions, including:

Scientific Research Applications

Stannane, [(3,4,5,6-tetrachloro-1,2-phenylene)bis(carbonyloxy)]bis[tributyl- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various organotin compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of polymers, coatings, and as a stabilizer in PVC.

Mechanism of Action

The mechanism of action of Stannane, [(3,4,5,6-tetrachloro-1,2-phenylene)bis(carbonyloxy)]bis[tributyl- involves its interaction with cellular components. The compound can bind to proteins and enzymes, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Aromatic Cores

[(Phthaloylbis(oxy)]bis(tributylstannane) (CAS 4782-29-0)
  • Structure : Replaces the tetrachlorophenylene core with a phthaloyl (1,2-dicarboxybenzene) group.
  • Key Differences : The phthaloyl group lacks halogen substitution, reducing electron deficiency compared to the target compound. This may lower thermal stability but improve solubility in polar solvents.
  • Applications : Used as a polymer additive or catalyst precursor due to its robust aromatic framework .
Tributyl((4-hexylphenyl)ethynyl)stannane
  • Structure : Features a hexylphenyl-ethynyl group instead of the tetrachlorophenylene-bis(carbonyloxy) linkage.
  • The hexyl chain improves organic solvent compatibility.
  • Applications : Employed in organic synthesis for conjugated polymer precursors .

Tributylstannane Derivatives with Ester Linkages

Tributyl (lauroyloxy) stannane (CAS 3090-36-6)
  • Structure : Contains a lauroyloxy (C12 fatty acid ester) group.
  • Key Differences : The long alkyl chain increases hydrophobicity, making it ideal for hydrophobic polymer matrices. Lacks aromaticity, reducing rigidity.
  • Applications : Used as a plastic stabilizer or coating additive .
Tributyl (methacryloyloxy) stannane (CAS 2155-70-6)
  • Structure : Methacryloyloxy group provides a reactive vinyl site.
  • Key Differences : Enables polymerization or cross-linking, unlike the target compound.
  • Applications: Functional monomer in tin-containing polymers .

Non-Tin Comparators with Similar Substituents

Dimethyl 2,3,5,6-tetrachloro-1,4-benzenedicarboxylate (DCPA)
  • Key Differences : Lacks tributylstannane moieties, reducing metal-associated toxicity.
  • Applications : Herbicide (pesticide) due to chlorinated aromatic stability .

Key Research Findings and Data

Mesophase Behavior and Molecular Geometry

Evidence from liquid crystal studies highlights that linear molecular geometry (as seen in the target compound) promotes mesophase formation, whereas bent or star-shaped analogs fail to exhibit liquid crystalline properties .

Electronic and Environmental Properties

  • Toxicity: Tributyltin compounds (e.g., Tributyltin, CAS 56573-85-4) are notoriously toxic, but the target compound’s chlorine substituents may further elevate environmental persistence .

Comparative Data Table

Compound Name CAS Number Central Group Key Substituents Applications
Target Compound - Tetrachlorophenylene Bis(carbonyloxy), tributyl Liquid crystals, electronic materials
[(Phthaloylbis(oxy)]bis(tributylstannane) 4782-29-0 Phthaloyl Bis(oxy), tributyl Polymer additives, catalysts
Tributyl (lauroyloxy) stannane 3090-36-6 Lauroyloxy Tributyl Plastic stabilizers, coatings
Tributyl((4-hexylphenyl)ethynyl)stannane - Hexylphenyl-ethynyl Ethynyl, tributyl Conjugated materials, synthesis
Dimethyl 2,3,5,6-tetrachloro-1,4-benzenedicarboxylate - Tetrachlorophenylene Methyl ester Herbicides (DCPA)

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